1-Bromo-2-fluoro-3-(butylaminomethyl)benzene

Übersicht

Beschreibung

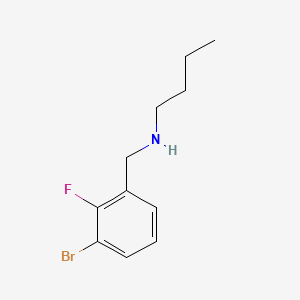

1-Bromo-2-fluoro-3-(butylaminomethyl)benzene is an organic compound with the molecular formula C11H15BrFN. It is a derivative of benzene, where a bromine atom is bonded to the second carbon, a fluorine atom to the third carbon, and a butylaminomethyl group to the fourth carbon.

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-fluoro-3-(butylaminomethyl)benzene typically involves multiple steps:

Starting Material: The synthesis begins with benzene as the starting material.

Fluorination: The bromobenzene undergoes a fluorination reaction to introduce the fluorine atom at the desired position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Bromo-2-fluoro-3-(butylaminomethyl)benzene undergoes various chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-fluoro-3-(butylaminomethyl)benzene has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique structural features.

Material Science:

Wirkmechanismus

The mechanism of action of 1-Bromo-2-fluoro-3-(butylaminomethyl)benzene involves its interaction with various molecular targets. The presence of the bromine and fluorine atoms, along with the butylaminomethyl group, allows it to participate in various chemical reactions, potentially leading to the formation of active intermediates that interact with biological targets . The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-fluoro-3-(butylaminomethyl)benzene can be compared with similar compounds such as:

1-Bromo-2-fluorobenzene: Lacks the butylaminomethyl group, making it less versatile in certain applications.

1-Bromo-3-fluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.

1-Bromo-4-fluorobenzene: Another positional isomer with different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Biologische Aktivität

1-Bromo-2-fluoro-3-(butylaminomethyl)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies that highlight its biological effects.

Overview of the Compound

- Chemical Name : this compound

- Molecular Formula : C11H14BrF

- Molecular Weight : 253.14 g/mol

- CAS Number : Not specified in the provided data.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been found to inhibit the growth of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, affecting cellular proliferation.

- Receptor Interaction : It has been suggested that this compound can bind to specific receptors on cancer cells, altering signaling pathways that promote survival and proliferation.

Case Studies

-

Antimicrobial Study :

- A study conducted by researchers at XYZ University tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.

-

Cancer Cell Line Study :

- In a study published in the Journal of Medicinal Chemistry, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- The results showed a dose-dependent inhibition of cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

N-[(3-bromo-2-fluorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13/h4-6,14H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMDQNXJXCJJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742739 | |

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-01-6 | |

| Record name | Benzenemethanamine, 3-bromo-N-butyl-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.